N-Ethylethylenediamine
Overview
Description
N-Ethylethylenediamine is a compound that can be synthesized through various chemical reactions. It is a derivative of ethylenediamine, where an ethyl group is added to one of the nitrogen atoms. This modification can potentially alter the physical and chemical properties of the molecule, making it suitable for specific applications. The synthesis of N-Ethylethylenediamine has been explored using diethyl carbonate and ethylenediamine as raw materials, with Y zeolites acting as catalysts, demonstrating a high yield under optimized conditions .
Synthesis Analysis
The synthesis of N-Ethylethylenediamine has been achieved through a gas-solid phase catalytic process using diethyl carbonate and ethylenediamine. Y zeolites, particularly those modified with sodium, have been found to be the most effective catalysts for this reaction. The optimal conditions for the synthesis include a reaction temperature of 240°C, a molar ratio of ethylenediamine to diethyl carbonate of 2, and specific flow rates for the weight hourly space velocity and nitrogen. Under these conditions, the yield of N-Ethylethylenediamine can reach up to 93.1% .
Molecular Structure Analysis
While the specific molecular structure analysis of N-Ethylethylenediamine is not detailed in the provided papers, the structure of related compounds has been investigated using various analytical techniques. For instance, the structure of a novel long-chain acyclic phosphazene was confirmed by single-crystal X-ray studies . Similarly, the structure of protective layers formed on steel surfaces by N,N'-bis(1-phenylethanol)ethylenediamine was investigated using SEM, UV-visible, and FTIR analyses .
Chemical Reactions Analysis
N-Ethylethylenediamine can be involved in various chemical reactions due to its amine functionality. For example, the n-butyllithium/N,N,N',N'-tetramethylethylenediamine system has been used to polymerize 1,3-cyclohexadiene, indicating that ethylenediamine derivatives can participate in anionic polymerization reactions . Additionally, the metalation of benzene and ferrocene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine has been studied, showcasing the reactivity of such complexes in organic and organometallic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethylethylenediamine derivatives can vary based on their structure. For instance, the surfactants synthesized from triethylene tetramine and ethyl bromide exhibited properties such as surface tension, critical micelle concentration, and interfacial tension, which were correlated to their chemical structures . The oligomerization of ethylene by n-butyl-lithium in the presence of N,N,N',N'-tetramethylethylenediamine resulted in linear alkyl-lithium compounds with narrow molecular weight distributions, indicating the absence of transfer or termination steps in the reaction mechanism .
Scientific Research Applications
Catalytic Synthesis : N-Ethylethylenediamine can be synthesized using diethyl carbonate and ethylenediamine, with Y zeolites as the most effective catalyst. This process achieves a high yield of N-Ethylethylenediamine under specific conditions (Cui Zi-xiang, 2013).
Corrosion Inhibition : N-Ethylethylenediamine derivatives like N,N'-bis(1-phenylethanol)ethylenediamine show potential as inhibitors against steel corrosion in acidic media. This compound exhibits both physical and chemical adsorptive interactions on steel surfaces (G. Sığırcık, D. Yıldırım, T. Tüken, 2017).
Biological Applications : Pd(Eten)Cl2 complex, where Eten = N-ethylethylenediamine, was synthesized and its interaction with various biologically relevant ligands was investigated. This research provides insights into the potential biological applications of N-Ethylethylenediamine complexes (Fawzia Al-Kallaf et al., 2016).
Structural Analysis in Complexes : In complexes like tetracyano(N-ethylethylenediamine)cobaltate(III) and ferrate(III), the N-Ethyl group's conformation was studied using NMR spectroscopy. Such analyses help in understanding the molecular interactions in these complexes (M. Goto, Y. Kuroda, 1988).
Synthesis of Other Compounds : N-Ethylethylenediamine is used in the synthesis of other compounds like N-ethyl-2,3-dioxopiperazine, which shows the versatility of this compound in chemical synthesis (Xie Jian-wei, 2005).
Catalyst Deactivation Study : The deactivation of Cu–Zn–Al catalysts in the synthesis of N-Ethylethylenediamine was investigated, providing insights into the challenges and solutions in catalyst life and efficiency (Hefang Wang et al., 2007).
Cancer Research : N-Ethylethylenediamine complexes have been studied for their potential in inhibiting the growth of cancer cells, indicating a possible application in cancer treatment (R. E. Morris et al., 2001).
Safety And Hazards
N-Ethylethylenediamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
N'-ethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVXVGZMZRGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059390 | |
Record name | 2-Aminoethyl(ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylethylenediamine | |
CAS RN |
110-72-5 | |
Record name | N-Ethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminoethyl(ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethyl(ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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